Cas no 433939-88-9 (2,6-Difluoro-4-formylbenzonitrile)
2,6-Difluoro-4-formylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluoro-4-formylbenzonitrile
- 4-CYANO-3,5-DIFLUORO BENZALDEHYDE
- Benzonitrile,2,6-difluoro-4-formyl-
- 4-cyano-3,5-difluorobenzaldehyde
- Benzonitrile, 2,6-difluoro-4-formyl-
- 2,6-Difluoro-4-formyl-benzonitrile
- PubChem2368
- TUOLCSUKMUVDOE-UHFFFAOYSA-N
- CL8347
- FCH867906
- LS10468
- RP22970
- CM11912
- AS01661
- YF10004
- AM61974
- SC
- B
- AKOS005063838
- FT-0651181
- GS-4119
- CS-W005818
- AC-1839
- 2 pound not6-Difluoro-4-formylbenzonitrile
- MFCD09263470
- 433939-88-9
- METHYL(5-MERCAPTO-1H-BENZIMIDAZOL-2-YL)CARBAMATE
- SY105037
- SCHEMBL2800490
- W-202762
- DTXSID40619817
-
- MDL: MFCD09263470
- Inchi: 1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H
- InChI Key: TUOLCSUKMUVDOE-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=C(C=C(C=O)C=1)F
Computed Properties
- Exact Mass: 167.01800
- Monoisotopic Mass: 167.01827004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9
- XLogP3: 1.3
Experimental Properties
- Density: 1.35
- Melting Point: 48-50 ºC
- Boiling Point: 263 ºC
- Flash Point: 113 ºC
- PSA: 40.86000
- LogP: 1.64898
2,6-Difluoro-4-formylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,6-Difluoro-4-formylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077918-1g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95% | 1g |
£46.00 | 2022-03-01 | |
| Fluorochem | 077918-5g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95% | 5g |
£149.00 | 2022-03-01 | |
| Fluorochem | 077918-10g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95% | 10g |
£258.00 | 2022-03-01 | |
| Fluorochem | 077918-25g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95% | 25g |
£511.00 | 2022-03-01 | |
| Chemenu | CM157741-5g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95+% | 5g |
$191 | 2021-06-17 | |
| Chemenu | CM157741-10g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95+% | 10g |
$324 | 2021-06-17 | |
| Chemenu | CM157741-25g |
2,6-Difluoro-4-formylbenzonitrile |
433939-88-9 | 95+% | 25g |
$644 | 2021-06-17 | |
| TRC | D456598-50mg |
2,6-difluoro-4-formylbenzonitrile |
433939-88-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456598-100mg |
2,6-difluoro-4-formylbenzonitrile |
433939-88-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D456598-500mg |
2,6-difluoro-4-formylbenzonitrile |
433939-88-9 | 500mg |
$ 160.00 | 2022-06-05 |
2,6-Difluoro-4-formylbenzonitrile Suppliers
2,6-Difluoro-4-formylbenzonitrile Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2,6-Difluoro-4-formylbenzonitrile
Recent Advances in the Application of 2,6-Difluoro-4-formylbenzonitrile (CAS: 433939-88-9) in Chemical Biology and Pharmaceutical Research
2,6-Difluoro-4-formylbenzonitrile (CAS: 433939-88-9) is a fluorinated aromatic aldehyde with significant potential in chemical biology and pharmaceutical research. This compound has garnered attention due to its unique structural properties, which make it a versatile building block for the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of fluorine atoms and a formyl group in its structure enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry.
One of the key areas of research involving 2,6-Difluoro-4-formylbenzonitrile is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the development of selective inhibitors remains a major focus in oncology research. Recent publications have demonstrated that derivatives of 2,6-Difluoro-4-formylbenzonitrile exhibit potent inhibitory activity against specific kinases, such as EGFR and VEGFR, which are implicated in various cancers. These findings highlight the compound's potential as a scaffold for designing next-generation kinase inhibitors with improved efficacy and reduced side effects.
In addition to its applications in kinase inhibitor development, 2,6-Difluoro-4-formylbenzonitrile has also been investigated for its utility in bioconjugation and probe design. The formyl group in the compound allows for efficient conjugation with biomolecules, such as proteins and peptides, enabling the creation of fluorescent or affinity probes for biological studies. Recent work has utilized this property to develop probes for imaging and tracking cellular processes, providing valuable tools for understanding disease mechanisms at the molecular level.
Another emerging area of research involves the use of 2,6-Difluoro-4-formylbenzonitrile in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the incorporation of fluorine atoms can significantly alter their pharmacological properties. Studies have shown that fluorinated heterocycles derived from 2,6-Difluoro-4-formylbenzonitrile exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development. These advancements underscore the compound's versatility and its growing importance in the design of novel therapeutics.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 2,6-Difluoro-4-formylbenzonitrile derivatives. Recent efforts have focused on improving synthetic routes to enhance yield and purity, as well as on elucidating the structure-activity relationships (SAR) of its derivatives. These studies are critical for advancing the compound's applications in drug discovery and ensuring its suitability for clinical development.
In conclusion, 2,6-Difluoro-4-formylbenzonitrile (CAS: 433939-88-9) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a promising candidate for the development of new therapeutics and biological probes. Ongoing research is expected to further expand its utility and address current limitations, paving the way for its broader adoption in the field. For researchers and industry professionals, staying abreast of these advancements is essential for leveraging the full potential of this compound in their work.
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